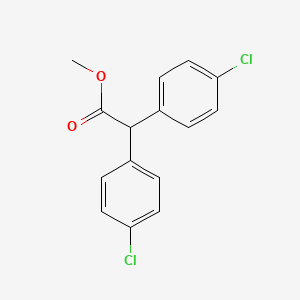

DDA methyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5359-38-6 |

|---|---|

Molecular Formula |

C15H12Cl2O2 |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

methyl 2,2-bis(4-chlorophenyl)acetate |

InChI |

InChI=1S/C15H12Cl2O2/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |

InChI Key |

FIHLIVMWNUSLRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Dda Methyl Ester

Chemical Synthesis Approaches

The generation of DDA methyl ester from dodecanedioic acid (DDA) is predominantly achieved through esterification processes. These methods are designed to be efficient and are selected based on the desired purity, scale, and environmental impact of the synthesis.

Esterification Methodologies

Esterification is the most direct and common method for producing this compound. This can be accomplished through several techniques, each with distinct advantages and applications.

Direct esterification involves the reaction of dodecanedioic acid with methanol (B129727), typically in the presence of an acid catalyst. This method is straightforward and can achieve high yields. For instance, the esterification of dodecanedioic acid with various alcohols, including methanol, has been demonstrated to produce the corresponding diesters with high efficiency. researchgate.net The reaction of dicarboxylic acids like DDA with alcohols can be catalyzed by mineral acids such as sulfuric acid. researchgate.net The process often involves heating the mixture to drive the reaction to completion. researchgate.net

Research has also explored surfactant-combined catalysts to facilitate direct polycondensation of dicarboxylic acids and diols in an aqueous emulsion. nih.gov This approach, using dodecanedioic acid and 1,9-nonanediol, yielded a polyester (B1180765) with a high molecular weight, demonstrating the effectiveness of esterification at the emulsion interface. nih.gov

Table 1: Comparison of Direct Esterification Methods

| Catalyst/Method | Reactants | Conditions | Yield (%) | Reference |

| Sulfuric Acid | Dodecanedioic acid, Oleyl alcohol | 120-130 °C, 4h | High | researchgate.netresearchgate.net |

| Surfactant-combined Brønsted and Lewis acids (DBSA) | Dodecanedioic acid, 1,9-Nonanediol | 80 °C, 48h, in water | 99 | nih.gov |

Transesterification is an alternative route where an existing ester is converted into another by reaction with an alcohol. For this compound, this could involve the reaction of a different dodecanedioate (B1236620) ester with methanol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com While specific industrial applications for the transesterification to this compound are less commonly detailed in readily available literature, the general principles are well-established in organic chemistry. masterorganicchemistry.com

Modern synthetic methods are moving towards greener and milder reaction conditions. Catalytic methyl transfer reactions using non-toxic reagents like dimethyl carbonate (DMC) represent a significant advancement. organic-chemistry.orgorganic-chemistry.org A base-catalyzed methyl transfer from DMC to carboxylic acids offers high selectivity for esterification. organic-chemistry.orgorganic-chemistry.org This method avoids hazardous reagents and proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups. organic-chemistry.org Potassium carbonate has been identified as an effective catalyst for this transformation, achieving high yields. organic-chemistry.org The mechanism is believed to involve a direct methyl transfer from the dimethyl carbonate to the carboxylic acid. organic-chemistry.orgorganic-chemistry.org

Table 2: Catalytic Methyl Transfer for Esterification

| Methylating Agent | Catalyst | Conditions | Key Advantages | Reference |

| Dimethyl Carbonate (DMC) | Potassium Carbonate | 90°C, DMSO | Non-toxic, high selectivity, mild conditions, minimal byproducts (CO2 and MeOH) | organic-chemistry.orgorganic-chemistry.org |

Stereoselective Synthesis Research

While dodecanedioic acid is an achiral molecule, research into stereoselective synthesis becomes relevant when dealing with more complex, related structures. For instance, the stereoselective total synthesis of resolvin D5n-3 DPA methyl ester, a complex lipid mediator, involved multiple steps to introduce specific stereogenic centers. nih.gov Although not directly focused on this compound, these advanced synthetic strategies, such as organocatalyzed reactions and specific reductions, showcase the sophisticated techniques available for controlling stereochemistry in ester synthesis. nih.gov Such methodologies could be adapted for the synthesis of chiral derivatives of this compound if required for specific applications.

Functional Group Transformations and Derivatization

This compound, with its two ester functional groups, is a versatile building block for further chemical modifications. These transformations allow for the creation of a wide range of derivatives with tailored properties.

The ester groups of this compound can undergo various reactions. For example, they can be hydrolyzed back to the carboxylic acid, reduced to alcohols, or converted to amides. numberanalytics.com The intermediate aldehyde, formed during the reduction of the ester, opens up possibilities for further reactions like reductive amination to produce ω-amino acids, which are monomers for polyamides. researchgate.net

Derivatization is often performed to enhance the analyzability of a compound or to create new molecules with specific functionalities. For instance, carboxylic acids are often converted to their methyl esters to improve their volatility and chromatographic behavior during analysis. chromatographyonline.com In a broader sense, the functional groups of this compound can be targeted to introduce new chemical moieties. For example, the ester could potentially be a starting point for creating more complex structures through reactions at the alpha-carbon position, though this is less common than transformations of the ester group itself.

In the context of producing monomers for polymers like Nylon 12, ω-aminododecanoic acid methyl ester can be synthesized from dodecanoic acid methyl ester through a series of enzymatic reactions. researchgate.net This demonstrates how functional group transformations, in this case, the introduction of an amino group, on a related methyl ester can lead to valuable industrial monomers.

Biotechnological Production and Enzymatic Biotransformation of Dda Methyl Ester

Microbial Cell Factories for DDA Methyl Ester Production

The development of microbial hosts as cellular factories is central to the bio-production of DDA and its derivatives. Through metabolic engineering, microorganisms can be programmed to efficiently convert renewable substrates into high-value chemicals. Candida tropicalis and Escherichia coli have emerged as prominent chassis organisms for this purpose.

Engineered Microorganisms (e.g., Escherichia coli, Candida tropicalis)

Candida tropicalis

The yeast Candida tropicalis is a well-established and highly efficient producer of long-chain dicarboxylic acids (LCDAs), including DDA. Its native ω-oxidation pathway is capable of converting n-alkanes and fatty acids into their corresponding α,ω-dicarboxylic acids. Metabolic engineering has significantly enhanced the natural capabilities of this yeast. A key strategy involves redirecting the metabolic flux of fatty acid substrates away from degradation and towards the productive ω-oxidation pathway. This is achieved by disrupting the β-oxidation pathway, primarily through the sequential knockout of the four genes that encode for acyl-CoA oxidase, the first enzyme in the β-oxidation cycle. nih.gov This modification improves the conversion efficiency and chemical selectivity of terminal oxidation to nearly 100%. nih.gov

To further boost productivity, the rate-limiting step in the ω-oxidation pathway, catalyzed by cytochrome P450 monooxygenase, has been targeted. Amplification of the genes for this enzyme and its redox partner, NADPH-cytochrome reductase, has resulted in strains with increased ω-hydroxylase activity and a 30% rise in productivity during fermentation. nih.gov

Escherichia coli

The bacterium Escherichia coli is a versatile and widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and ease of manipulation. While less common for native DDA production, it has been engineered to produce a variety of fatty acid-derived chemicals, including fatty acid methyl esters (FAMEs). nih.govnih.gov

The engineering of E. coli for FAME production typically involves the introduction of a fatty acid methyltransferase (FAMT) enzyme, which catalyzes the esterification of a free fatty acid with a methyl group donor, S-adenosylmethionine (AdoMet). nih.gov To create a complete production pathway for this compound, E. coli could be engineered to first produce DDA, which is then esterified. A multi-enzyme cascade based on the plant lipoxygenase pathway has been successfully constructed in E. coli to produce DDA from linoleic acid. nih.govresearchgate.net This system, which co-expresses up to four different enzymes, highlights the feasibility of establishing complex heterologous pathways in the bacterium. By coupling such a DDA-producing pathway with the expression of a suitable methyltransferase, E. coli could serve as a consolidated single-cell factory for the de novo synthesis of this compound from simple carbon sources.

Optimization of Bioreaction Parameters

Optimizing the conditions of the bioreaction is critical for maximizing product titer, yield, and productivity while maintaining cell viability. For DDA and its derivatives, substrate feeding strategies and environmental controls like pH are paramount.

Fed-batch cultivation is the preferred method for microbial production processes that involve toxic or poorly soluble substrates like fatty acids and their esters. nih.gov A constant, high concentration of these substrates can be inhibitory to microbial growth and enzyme activity. researchgate.net In the production of DDA from DAME using C. tropicalis, the substrate feeding strategy was identified as a crucial process parameter. nih.govoup.com An optimized feeding regimen, which involved a continuously increasing substrate feed following an initial period of low, constant feeding, resulted in a twofold increase in the final DDA concentration compared to a constant feed strategy. oup.com This approach allows the microbial culture to adapt to the substrate and biotransformation conditions, leading to significantly improved performance. Research on other microbial production systems has similarly shown that carefully controlled feeding of carbon sources can prevent substrate inhibition and enhance the final product titer. nih.govmdpi.com

| Substrate | Feeding Strategy | Final DDA Titer (g/L) | Reference |

|---|---|---|---|

| Dodecanoic Acid Methyl Ester (DAME) | Constant Feed | ~33 g/L | oup.com |

| Dodecanoic Acid Methyl Ester (DAME) | Optimized Continuous Feed | 66 g/L | oup.com |

| n-Dodecane | Optimized pH and Feed | 166 g/L | researchgate.net |

| Methyl Laurate | Batch (5 g/L) | ~1 g/L | researchgate.net |

Control of pH is another critical factor in the fermentation process for dicarboxylic acids. The production of DDA by C. tropicalis is typically a two-phase process: a growth phase followed by a bioconversion phase. The optimal pH for each phase differs significantly. While cell growth is favored under slightly acidic conditions (e.g., pH 5.8), the bioconversion and excretion of the DDA product are more efficient at an alkaline pH. oup.comresearchgate.net

An effective strategy involves a programmed, gradual increase in pH during the conversion stage. For instance, a programmed incremental shift from pH 7.2 to 8.1 resulted in a 22% increase in tridecanedioic acid production compared to processes run at an optimized constant pH. researchgate.net A similar strategy of a gradual pH shift up to 8.0 was crucial in achieving a DDA concentration of 66 g/L from DAME. oup.com This alkaline environment enhances the solubility of the produced diacid, preventing its precipitation and facilitating its excretion from the cells, thereby avoiding potential feedback inhibition. researchgate.net However, alkaline conditions also impose stress on the cells, making a carefully controlled, gradual shift essential for maintaining cell viability and catalytic activity. oup.com

Bioprocess Scale-Up Research

Translating a successful laboratory-scale bioprocess to an industrial scale presents significant challenges, including maintaining optimal mass transfer, managing heat generation, and dealing with spatial heterogeneities within large bioreactors. mdpi.comnih.gov Research into the scale-up of DDA production provides valuable insights. A design for a commercial-scale plant capable of producing 14,000 metric tons of DDA per year using an engineered Candida strain has been proposed. core.ac.uk This design involves a scale-up from smaller growth fermenters to multiple large-scale production fermenters (e.g., 70 m³). mdpi.comcore.ac.uk

Key considerations in such a scale-up include:

Aeration and Mixing: Ensuring sufficient oxygen supply and homogenous mixing is critical for aerobic fermentations. Computational fluid dynamics (CFD) models are often used to simulate the environment inside large bioreactors and predict potential issues like poor mixing zones or insufficient oxygen transfer, which can lead to performance degradation. mdpi.com

Process Control: Maintaining consistent pH and temperature, as well as executing precise substrate feeding strategies across a large reactor volume, is essential.

Scale-Down Models: To study and mitigate the effects of large-scale production, scale-down models are often employed. These are laboratory-scale reactors designed to mimic the heterogeneous conditions (e.g., substrate and oxygen gradients) that cells experience in a large industrial fermenter, allowing for the development of more robust strains and processes. nih.gov

The successful scale-up of a bioprocess for this compound would rely on these principles to ensure that the high yields achieved in the lab can be reproduced economically at an industrial level. aciesbio.com

Enzymatic Conversion and Cascade Reactions

Enzymatic cascades, where multiple reaction steps are catalyzed sequentially by different enzymes, are a powerful tool for chemical synthesis. researchgate.net They can be performed in vivo using whole-cell biocatalysts or in vitro with isolated enzymes. This approach is highly relevant for the synthesis of this compound.

The biotransformation of DAME to DDA within C. tropicalis is an example of an in vivo enzymatic cascade. The process is initiated by a cytochrome P450 monooxygenase (a CYP enzyme), which hydroxylates the terminal methyl group of the substrate. This is followed by two subsequent oxidation steps catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases to yield the final dicarboxylic acid. nih.gov

Alternatively, multi-enzyme cascades can be designed and constructed in a single, recombinant microbial host. A whole-cell biocatalyst based on E. coli was developed to produce DDA from linoleic acid. nih.govresearchgate.net This system co-expressed four enzymes—lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and NADH oxidase—to carry out the complete conversion in a one-pot reaction, achieving a productivity of 43.8 g L⁻¹ d⁻¹. nih.gov This demonstrates the potential for creating custom biocatalytic systems for complex chemical syntheses.

Monooxygenase and Transaminase Systems

The functionalization of the terminal methyl group of fatty acids or their esters is a critical step in the biosynthesis of dicarboxylic acids. This is primarily achieved by monooxygenase enzymes, while transaminases offer a route to introduce amino groups, creating other valuable bifunctional molecules.

Monooxygenases

The microbial conversion of substrates like dodecanoic acid methyl ester to dodecanedioic acid is initiated by a powerful class of enzymes known as cytochrome P450 monooxygenases (CYPs). In yeasts such as Candida tropicalis, enzymes from the CYP52 family are responsible for the initial ω-oxidation of n-alkanes and fatty acids. mdpi.comnih.gov This process begins with the regioselective hydroxylation of the terminal (ω) carbon atom of the fatty acid chain to form ω-hydroxy fatty acids (e.g., 12-hydroxydodecanoic acid). mdpi.com This initial oxidation is the rate-limiting step and is followed by subsequent oxidation steps catalyzed by endogenous alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which convert the hydroxyl group first to an aldehyde and then to a carboxylic acid, yielding the final dicarboxylic acid product, DDA. nih.gov The recombinant expression of CYP enzymes in robust microbial hosts like Saccharomyces cerevisiae has also been explored to facilitate the biotransformation of fatty acids from waste streams into valuable DCAs. mdpi.com

Transaminases

While not directly producing DDA, ω-transaminases (ω-TAs) are crucial enzymes in biocatalytic cascades for producing other valuable C12 bifunctional compounds from fatty acid precursors. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto-acceptor in a "ping-pong bi-bi" redox reaction, utilizing pyridoxal phosphate (B84403) (PLP) as a cofactor. mdpi.com For instance, a multi-enzyme cascade involving a lipoxygenase (LOX), a hydroperoxide lyase (HPL), and a ω-transaminase was constructed to synthesize 12-amino-9(Z)-dodecenoic acid, a nylon precursor, from linoleic acid. nih.gov Such systems demonstrate the modularity of biocatalysis, where transaminases can be integrated into pathways to expand the range of accessible chemicals derived from fatty acid feedstocks. nih.govmdpi.com

Esterase and Lyase Activities on Methyl Esters

The enzymatic processing of fatty acid methyl esters involves key activities that either prepare the substrate for subsequent reactions or directly participate in the carbon-carbon bond cleavage and formation necessary to produce DDA from different precursors.

Esterase Activity

In whole-cell biotransformation processes that use dodecanoic acid methyl ester as a substrate, the first step is typically the hydrolysis of the ester bond. This reaction is catalyzed by intracellular esterases or lipases, releasing free dodecanoic acid (lauric acid) and methanol (B129727). researchgate.netresearchgate.net The free fatty acid is then shuttled into the ω-oxidation pathway for conversion to DDA. The use of the methyl ester as a substrate is often advantageous as the free fatty acid can exhibit antimicrobial activity and cause substrate inhibition, which is mitigated by using the ester form and controlling its release through enzymatic hydrolysis. researchgate.net

Lyase Activity

An alternative and innovative biosynthetic route to DDA involves a multi-enzymatic cascade that starts from unsaturated fatty acids like linoleic acid. nih.gov This pathway, inspired by the "green leaf volatile" synthesis pathway in plants, utilizes a hydroperoxide lyase (HPL). nih.govresearchgate.net The cascade begins with a lipoxygenase (LOX) that introduces a hydroperoxy group into the linoleic acid chain. The subsequent cleavage of a carbon-carbon bond by HPL generates an ω-oxo acid, which is then converted to DDA through the actions of other enzymes in the cascade, such as dehydrogenases and reductases. nih.gov This lyase-dependent pathway represents a distinct and powerful method for DDA synthesis from different renewable feedstocks.

Enzyme Engineering for Substrate Specificity and Yield

Optimizing biocatalytic processes for industrial-scale production of chemicals like DDA often requires the enhancement of enzyme properties or the engineering of entire metabolic pathways.

Furthermore, genetic engineering of the host microorganism can redirect metabolic flux towards a desired product. In a study focused on producing the DDA precursor ω-hydroxydodecanoic acid (HDA), the yeast Candida viswanathii was engineered using the RNA-guided Cas13d system. rsc.org This tool was used to repress the expression of genes responsible for converting HDA into DDA, effectively creating a metabolic block. This multiplexed inhibition strategy led to a significant accumulation of the desired HDA intermediate, with titers reaching 12.7 g L⁻¹. rsc.org

Pathway engineering, which involves the co-expression of multiple enzymes in a single host, is another powerful approach. To optimize DDA production from linoleic acid, a cascade of four different enzymes—lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an NADH oxidase for cofactor recycling—were co-expressed in Escherichia coli. nih.gov This whole-cell system streamlined the multi-step conversion, leading to a high-productivity one-pot process. nih.gov

Whole-Cell Biocatalysis Studies

The use of whole-cell biocatalysts is a highly effective strategy for complex, multi-step biotransformations as it provides the necessary enzymes and cofactors in their natural cellular environment. Several microorganisms have been developed as robust whole-cell factories for DDA production.

Candida tropicalis has been extensively studied for its ability to convert dodecanoic acid methyl ester to DDA. oup.comnih.gov Through careful optimization of process parameters, including a gradual pH shift during fermentation and a controlled substrate feeding strategy to avoid toxicity, a final DDA concentration of 66 g/L was achieved in a small-scale bioreactor system. oup.comnih.gov

Engineered microbes have also emerged as powerful platforms. Recombinant Saccharomyces cerevisiae expressing a CYP52A17 monooxygenase was shown to produce DDA from the fatty acids present in coconut milk factory wastewater, demonstrating the potential for valorizing industrial waste streams. mdpi.com Similarly, an engineered E. coli strain co-expressing a multi-enzyme cascade was used for the whole-cell, one-pot synthesis of DDA from linoleic acid, achieving a high space-time yield of 43.8 g L⁻¹ d⁻¹. nih.gov

The table below summarizes key findings from various whole-cell biocatalysis studies for the production of dodecanedioic acid and related precursors.

| Microorganism | Substrate(s) | Key Enzymes/Pathways | Product | Titer/Yield | Reference |

| Candida tropicalis | Dodecanoic acid methyl ester | ω-Oxidation (CYP52) | Dodecanedioic acid (DDA) | 66 g/L | oup.comnih.gov |

| Engineered E. coli | Linoleic acid | LOX, HPL, ALDH, NOX Cascade | Dodecanedioic acid (DDA) | 43.8 g L⁻¹ d⁻¹ | nih.gov |

| Engineered Candida viswanathii | Dodecane | ω-Oxidation (CYP) with gene repression (Cas13d) | ω-Hydroxydodecanoic acid (HDA) | 12.7 g L⁻¹ | rsc.org |

| Recombinant Saccharomyces cerevisiae BCM | Dodecanoic acid (from wastewater) | ω-Oxidation (CYP52A17) | Dodecanedioic acid (DDA) | 38 µg/L | mdpi.com |

| Engineered E. coli | Dodecane / 1-Dodecanol | Monooxygenase (CYP153A) | 1,12-Dodecanediol | 3.76 g/L | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Dda Methyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating DDA methyl ester from complex matrices and for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely utilized for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including methyl esters. The GC component separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, while the MS component provides structural information through the mass-to-charge ratio of ionized molecules and their fragments researchgate.net, uib.no.

For the analysis of methyl esters, GC-MS is a standard method, offering insights into their identity based on retention times and characteristic mass spectra researchgate.net, uib.no. In the context of this compound (methyl 2,2-bis(4-chlorophenyl)acetate), GC-MS would enable its separation from other chlorinated organic compounds or impurities. The electron ionization (EI) mass spectrum of this compound would typically show a molecular ion peak, and fragmentation patterns would be diagnostic for its structure, including the presence of chlorine atoms, which exhibit a characteristic isotopic signature (e.g., M+2, M+4 peaks for two chlorine atoms due to ³⁵Cl and ³⁷Cl isotopes) nih.gov. Diagnostic fragments resulting from the loss of the methoxy (B1213986) group or cleavages within the bis(chlorophenyl)acetate moiety would further aid in its identification researchgate.net, miamioh.edu.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a versatile technique for the separation and quantification of compounds that are non-volatile or thermally labile, or those possessing chromophores that absorb ultraviolet light scielo.br, researchgate.net. This compound, with its two aromatic chlorophenyl rings, possesses strong UV chromophores, making HPLC with UV detection a suitable method for its analysis.

HPLC-UV methods are developed to achieve efficient separation and sensitive detection. For methyl esters, UV detection is commonly performed at specific wavelengths (e.g., 205 nm or 238 nm for fatty acid methyl esters) where the ester functional group or conjugated systems absorb scielo.br, researchgate.net, researchgate.net. The method's performance is typically evaluated for linearity, repeatability, and sensitivity, with reported limits of detection and quantification demonstrating its robustness for quantitative analysis researchgate.net, acs.org. The ability of HPLC-UV to separate and quantify this compound in complex mixtures underscores its importance in purity assessment and concentration determination.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a highly sensitive and widely used technique for the quantification of organic compounds, providing a universal response proportional to the carbon content of the analyte unito.it, scielo.br. After chromatographic separation, compounds eluting from the GC column are combusted in a hydrogen-air flame, producing ions that are detected by the FID.

GC-FID is routinely applied for the quantitative analysis of methyl esters, including fatty acid methyl esters (FAMEs), in various samples unito.it, researchgate.net. For this compound, GC-FID would allow for precise quantification based on its peak area, with identification confirmed by retention time comparison against a known standard. The method's accuracy and precision are often validated through parameters such as selectivity, repeatability, intermediate precision, and robustness scielo.br, scielo.br. The use of internal standards and relative response factors can further enhance the accuracy of quantification, accounting for variations in detector response for different compounds scielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, offering detailed insights into the connectivity, spatial arrangement, and electronic environment of atoms within a compound nih.gov, jchps.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) are routinely employed.

For this compound (methyl 2,2-bis(4-chlorophenyl)acetate), ¹H NMR spectroscopy would provide characteristic signals. The methyl protons of the ester group (-COOCH₃) would typically appear as a sharp singlet in the range of δ 3.5-4.0 ppm quantanalitica.com. The methine proton (-CH-) attached to the two chlorophenyl rings would exhibit a distinct chemical shift, influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic rings. The aromatic protons on the chlorophenyl groups would give rise to a characteristic multiplet pattern in the aromatic region (δ 7.0-8.0 ppm), with their splitting patterns providing information on the substitution pattern of the phenyl rings.

¹³C NMR spectroscopy would complement the ¹H NMR data by revealing the carbon backbone of the molecule. Key signals would include the ester carbonyl carbon (typically in the range of δ 160-180 ppm), the methyl carbon of the ester (around δ 50-60 ppm), the methine carbon, and the distinct carbon signals for the aromatic rings, including those bearing the chlorine atoms and the carbons directly attached to the methine carbon nih.gov. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals and the complete structural elucidation of this compound slideshare.net.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary vibrational spectroscopic techniques used for identifying functional groups and providing insights into the molecular structure and bonding within a compound libretexts.org, acs.org.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations libretexts.org, nsf.gov. For this compound, a prominent and very strong absorption band would be expected in the 1735-1750 cm⁻¹ region, characteristic of the C=O stretching vibration of the ester carbonyl group libretexts.org, researchgate.net, slideshare.net. Additionally, two strong absorption bands in the 1300-1000 cm⁻¹ range would indicate the C-O stretching vibrations of the ester linkage libretexts.org, researchgate.net. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed below 3000 cm⁻¹. The presence of C-Cl stretching vibrations would contribute to the complex fingerprint region of the spectrum. The absence of a broad O-H stretching band (around 3400-3650 cm⁻¹) would confirm the esterified nature of the compound researchgate.net.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations, particularly those involving non-polar bonds or highly polarizable groups that are often weak in IR spectra acs.org, libretexts.org. For this compound, strong Raman signals would be anticipated from the aromatic rings, with characteristic bands in regions such as 990-1100 cm⁻¹ (aromatic ring breathing modes) and 1550-1610 cm⁻¹ (aromatic C=C stretching) uci.edu, researchgate.net. The ester C=O stretching vibration can also be observed in the Raman spectrum, typically in a similar range to IR (e.g., 1710-1745 cm⁻¹ for esters) uci.edu, libretexts.org. Raman spectroscopy can provide valuable information about the skeletal vibrations of the carbon chain and the presence of C-Cl bonds, which are often strong Raman scatterers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound with high precision and to provide crucial structural information through the analysis of its characteristic fragmentation patterns researchgate.net, mdpi.com.

For this compound (methyl 2,2-bis(4-chlorophenyl)acetate), electron ionization (EI) mass spectrometry would typically yield a molecular ion (M⁺•) at m/z 294 for the most abundant isotopes (C₁₅H₁₂³⁵Cl₂O₂). A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a compound with two chlorine atoms, a characteristic M:M+2:M+4 peak ratio (approximately 9:6:1) would be observed, unequivocally confirming the presence of two chlorine atoms in the molecule nih.gov.

The fragmentation pattern provides diagnostic insights into the compound's structure. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃, M-31) or methanol (B129727) (M-32). For this compound, cleavages adjacent to the ester group and the carbon bearing the two chlorophenyl groups would lead to characteristic fragment ions. For example, the loss of the methyl ester group (-COOCH₃) or parts of the chlorophenyl moieties would generate specific fragment ions, allowing for the reconstruction of the molecular structure researchgate.net. Data-dependent acquisition (DDA) in MS is an advanced strategy where the mass spectrometer automatically selects precursor ions based on their intensity for subsequent fragmentation (MS/MS or MSⁿ), enabling detailed structural elucidation of components in complex mixtures without prior knowledge nih.gov, creative-proteomics.com.

Hyphenated Techniques in Complex Mixture Analysis (e.g., FAMEs)

The analysis of complex biological or environmental samples often involves intricate mixtures of compounds, including various fatty acid methyl esters (FAMEs) and dicarboxylic acid methyl esters like Dodecanedioic acid dimethyl ester. Hyphenated techniques, which combine separation science with spectroscopic detection, are indispensable for their comprehensive characterization due to their enhanced resolution, sensitivity, and selectivity unito.itmonash.eduresearchgate.net. These techniques are crucial for overcoming limitations such as co-elution, isobaric interferences, and ion suppression effects that can occur in direct infusion mass spectrometry nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs, including Dodecanedioic acid dimethyl ester, owing to their volatility and thermal stability after derivatization restek.com. This technique separates individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase (GC), followed by their identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS) restek.comcaymanchem.com.

Detailed Research Findings: Studies have successfully employed GC-MS for the identification and quantification of Dodecanedioic acid dimethyl ester within complex FAME profiles from various sources. For instance, in the analysis of Iris persica L. bulbs, Dodecanedioic acid dimethyl ester was identified as a significant constituent, accounting for approximately 12.01% of the total FAMEs identified in one study researchgate.netresearchgate.net. Another investigation into the lipoidal matter of Sophora secundiflora and Sophora tomentosa leaves also identified Dodecanedioic acid dimethyl ester using GC/MS, albeit at a lower percentage (0.12% in S. tomentosa) ekb.eg.

The identification of these compounds relies on comparing their retention times and mass spectra with those of authentic standards or spectral libraries. Capillary columns with specific stationary phases, such as Carbowax-type (polyethylene glycol) or biscyanopropyl phases, are commonly used to achieve efficient separations of saturated, unsaturated, and even cis/trans isomers of FAMEs restek.comresearchgate.net.

An example of GC-MS data for Dodecanedioic acid dimethyl ester and other FAMEs, illustrating retention times and molecular weights, is presented below. It is important to note that retention times are highly dependent on the specific GC column, temperature program, and flow rates used in the analytical method.

Table 1: Example GC-MS Data for Select Fatty Acid Methyl Esters (FAMEs)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Example Retention Time (min) researchgate.net | Example Retention Time (min) ekb.eg |

| Dodecanedioic acid dimethyl ester | C₁₄H₂₆O₄ | 258.35 | 14.31 | 34.04 |

| Palmitic acid methyl ester | C₁₇H₃₄O₂ | 270.45 | 14.5 | 36.17 |

| Oleic acid methyl ester | C₁₉H₃₆O₂ | 296.49 | 16.12 | 40.530 |

| n-Tridecanoic acid methyl ester | C₁₄H₂₈O₂ | 228.37 | 13.51 | 27.041 |

| Stearic acid methyl ester | C₁₉H₃₈O₂ | 298.51 | 16.42 | 41.037 |

Note: Retention times are highly method-dependent and provided as examples from specific research studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suited for the analysis of less volatile or thermally labile lipid species and their derivatives in complex mixtures. LC-MS couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry researchgate.net. Various LC configurations, such as reversed-phase LC (RPLC), normal-phase LC (NPLC), and hydrophilic interaction liquid chromatography (HILIC), are employed to separate complex lipid mixtures based on their lipophilicity or polarity nih.gov.

In LC-MS/MS (tandem mass spectrometry), Data-Dependent Acquisition (DDA) is a widely used strategy for untargeted identification of compounds in complex mixtures, including diverse lipid classes. DDA typically involves an initial full MS scan (survey scan) to detect precursor ions. When a precursor ion's intensity exceeds a predefined threshold, it is automatically selected for fragmentation (e.g., via collision-induced dissociation, CID) in a subsequent MS/MS scan, generating characteristic product ions nih.govamazonaws.comsci-hub.se. This process allows for the determination of elemental composition and provides structural information, significantly increasing confidence in compound identification within highly complex matrices amazonaws.com. For lipidomics, RPLC coupled with DDA MS/MS acquisition is a popular technique for resolving and identifying a wide range of lipid species sci-hub.se.

Multidimensional Gas Chromatography (GC×GC-MS)

For exceptionally complex FAME mixtures, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers superior separation power. This technique employs two different GC columns in series, providing a significantly enhanced peak capacity and improved resolution compared to conventional one-dimensional GC. GC×GC-MS is particularly effective for separating isomers or compounds with very similar mass spectral fingerprints, which are often challenging to resolve with single-dimension chromatography monash.edudntb.gov.ua. The increased separation capability of GC×GC-MS, when coupled with time-of-flight mass spectrometry (TOFMS), allows for a more detailed molecular profiling of thousands of compounds in a single analysis, making it invaluable for in-depth characterization of highly intricate FAME samples monash.edudntb.gov.ua.

Molecular and Cellular Mechanisms of Action in Biological Systems Non Clinical Focus

Membrane Interactions and Permeability Studies

Antimicrobial Mechanisms at the Cellular Level (e.g., Bacterial Cell Membrane Disruption)

Antimicrobial agents, including certain fatty acid methyl esters and antimicrobial peptides, are known to exert their effects by interacting with and disrupting the integrity of bacterial cell membranes. This can lead to increased permeability, leakage of intracellular components, depolarization of the membrane, and ultimately, cell death. frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orglibretexts.org However, the precise molecular and cellular mechanisms by which DDA methyl ester might exert any potential antimicrobial activity, specifically through membrane disruption, require further dedicated research.

Metabolic Pathways and Biotransformation in Research Models

In Vitro Metabolism Studies (e.g., Microsomal Systems)

In vitro metabolism studies directly focusing on DDA methyl ester are not extensively documented in the provided research findings. This compound is frequently prepared as an analytical derivative from its corresponding acid, DDA, to facilitate detection and quantification in various matrices, such as those derived from biological tissues like scorpionfish liver. For instance, DDA was found to be extractable from biological samples at a pH below 2 and subsequently derivatized by methylation to this compound for analytical purposes. This suggests that DDA is the primary biological form, and its methyl ester is often a tool for analysis rather than a compound whose in-depth in vitro metabolic fate has been the sole focus.

Phase I Biotransformations (e.g., Hydroxylation, Dihydrodiol Formation)

Specific details regarding Phase I biotransformations, such as hydroxylation or dihydrodiol formation, directly involving this compound in microsomal systems or other in vitro models, are not explicitly detailed in the current body of research. The literature tends to concentrate on the metabolic transformations of the parent compound DDT and its major breakdown products, including DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethene) and DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane), which precede the formation of DDA. The limited information available suggests this compound's role is more as an analytical target or a product of chemical transformation rather than a substrate for detailed Phase I studies.

Ester Hydrolysis by Carboxylesterases

While this compound is an ester, direct evidence of its hydrolysis by carboxylesterases in biological research models is not explicitly provided. However, DDA (the acid) has been observed in environmental contexts to be bound to particulate material via ester bonds, and these bonds can be remobilized through hydrolysis processes. This implies that ester linkages involving DDA can be cleaved. If this compound were to be formed in vivo, it could theoretically undergo ester hydrolysis to revert to DDA (the acid), which is a more common biological and environmental metabolite. However, specific enzymatic studies on this compound hydrolysis by carboxylesterases are not highlighted.

Environmental Biodegradation and Natural Attenuation Research

Aerobic and Anaerobic Degradation Pathways

This compound has been identified in the context of both aerobic and anaerobic degradation pathways of DDT and its related metabolites. Studies on the environmental fate of DDT residues indicate that DDA, the precursor acid, and its own precursor metabolites like DDD and DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) can undergo transformation reactions to form DDA. The presence of this compound in environmental samples, as indicated by isotopic values, suggests its involvement or persistence within these complex degradation cascades. For instance, a study on the Teltow Canal in Berlin noted 4,4'-DDA-methyl ester as a metabolite of DDT present under both aerobic and anaerobic conditions, indicating its role in the environmental cycling of these persistent pollutants.

Biosynthetic Precursors and Pathways in Microorganisms

This compound is not typically described as a compound biosynthesized de novo by microorganisms. Instead, it is understood primarily as a product resulting from the transformation or degradation of the parent compound DDT and its metabolites, such as DDA, often facilitated by microbial activity or chemical processes in the environment. For example, bio-inspired electrochemical dehalogenation of DDT using vitamin B12 complexes has been shown to yield this compound, alongside other products, under specific conditions. This highlights that while microorganisms or their components can be involved in the breakdown of chlorinated pollutants leading to DDA and its derivatives, this compound itself is not a common primary biosynthetic product of microbial pathways.

Theoretical and Computational Investigations of Dda Methyl Ester

Quantum Chemical Calculations of Reaction Mechanisms (e.g., Hydrolysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the reaction mechanisms of esters like DDA methyl ester. The hydrolysis of methyl esters, a fundamental chemical process, is often modeled to understand its kinetics and thermodynamics.

Studies on similar methyl esters reveal that hydrolysis typically proceeds through a two-step process. nih.gov The initial step involves the formation of a tetrahedral intermediate, followed by its decomposition into the final products. nih.gov Computational methods such as the B3LYP/6-31+G(d) level of theory for geometry optimization, followed by single-point energy calculations using second-order Møller-Plesset (MP2) perturbation theory, have proven effective in mapping the energy profiles of these reactions. nih.gov

For instance, in the context of acid-catalyzed hydrolysis, calculations have shown that the protonation of the carbonyl-oxygen is energetically more favorable than the protonation of the hydroxyl-oxygen or alkyl-oxygen. rsc.org However, the effective site for catalysis that leads to the formation of a highly reactive acylium ion is the hydroxyl- or alkyl-oxygen. rsc.org The activation energies for these protonation steps can be accurately calculated, providing a deeper understanding of the catalytic process. rsc.org

In the presence of metal complexes, such as palladium catalysts, the hydrolysis of amino acid methyl esters is significantly influenced by the coordination of the ester to the metal center. ekb.eg DFT calculations (e.g., B3LYP/LANL2DZ) can elucidate the mechanism of base hydrolysis in these catalyzed systems, corroborating experimental kinetic data obtained through techniques like pH-stat titration. ekb.eg These computational studies help in rationalizing the observed catalytic activity and in designing more efficient catalysts. ekb.eg

| Computational Method | Application in Ester Hydrolysis | Key Findings |

| B3LYP/6-31+G(d) and MP2/6-31+G(d) | Geometry optimization and energy profiling of methyl ester hydrolysis. nih.gov | Hydrolysis is a two-step process involving a tetrahedral intermediate. nih.gov |

| DFT (general) | Calculation of protonation activation energies in acid-catalyzed hydrolysis. rsc.org | Carbonyl-oxygen protonation is easier, but alkyl-oxygen protonation is key for acylium ion formation. rsc.org |

| B3LYP/LANL2DZ | Mechanism of base hydrolysis of amino acid methyl esters catalyzed by a Palladium complex. ekb.eg | Catalytic activity is dependent on the ester's coordination to the metal. ekb.eg |

Molecular Dynamics Simulations of Compound-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as a this compound analog, and its biological receptor. These simulations can predict binding affinities, identify key interactions, and explain the structural basis for ligand activity.

For example, MD simulations have been used to study the binding of various ligands to receptors like the N-methyl-D-aspartate (NMDA) receptor and transthyretin (TTR). In simulations of the NMDA receptor's ligand-binding core, it was observed that ligands can undergo significant conformational changes within the binding cleft. nih.gov These simulations also highlight the crucial role of water molecules in stabilizing different protein conformations. nih.gov

In a study involving transthyretin, a protein implicated in amyloid diseases, MD simulations were employed to investigate the binding of a series of ligands, including a methyl ester derivative. mdpi.com The simulations revealed that the methyl ester ligand had a less favorable binding free energy compared to the parent compound, which was attributed to reduced hydrogen bonding and the loss of an electrostatic interaction. mdpi.com Despite this, high-occupancy hydrogen bonds were still observed between the ligand's pyrazole (B372694) ring and the receptor's Ser-117 residues. mdpi.com

MD simulations can also refine binding modes obtained from initial molecular docking studies. nih.gov For instance, in a study of waldiomycin and its methyl ester analog binding to Staphylococcus aureus histidine kinase, MD simulations showed that the methyl ester analog exhibited conformational instability, with its ester group exiting the binding pocket during the simulation. nih.gov This observation provided a rationale for its weaker binding affinity compared to the parent compound. nih.gov

| System Studied | Simulation Details | Key Insights from MD Simulations |

| Ligand-binding core of the NR1 subunit of the NMDA receptor | Multiple 20 ns simulations with a series of ligands. nih.gov | Ligands undergo conformational changes; water molecules stabilize protein conformations. nih.gov |

| Val122Ile Transthyretin mutant with TKS14 and its derivatives | Investigation of ligand-receptor hydrogen bonding and free energy of binding. mdpi.com | Methyl ester derivative showed less favorable binding due to reduced hydrogen bonding and loss of electrostatic interactions. mdpi.com |

| Staphylococcus aureus Histidine Kinase with waldiomycin and its methyl ester analog | 35 ns simulations to refine docking poses. nih.gov | The methyl ester analog displayed conformational instability, explaining its weaker binding affinity. nih.gov |

Computational Modeling of Decomposition and Combustion Pathways

Understanding the decomposition and combustion of this compound is crucial for its application in areas such as biofuels. Computational modeling provides detailed kinetic mechanisms that are essential for simulating these complex processes.

Biodiesel, which is a mixture of fatty acid methyl esters, has been the subject of extensive computational modeling to understand its combustion characteristics. osti.gov These models often use surrogate fuels, such as methyl butanoate, to represent the larger, more complex methyl esters found in biodiesel. iitm.ac.in

High-temperature decomposition studies of simple methyl esters like methyl acetate, methyl propionate, and methyl butanoate have been conducted using shock tubes, with the data used to validate and refine detailed reaction mechanisms. researchgate.net These experiments have revealed that some existing models significantly underpredict the formation of certain products, such as CO2. researchgate.net Improved models, incorporating new theoretical work, have shown better agreement with experimental measurements. researchgate.net

The development of comprehensive combustion models for biodiesel involves integrating realistic physical properties and improved chemical kinetic mechanisms into simulation codes like KIVA3v-R2. wisc.edu These models can then be used to simulate engine performance and emissions, providing insights into the effects of different biodiesel compositions and blends. wisc.edu For instance, simulations have been used to compare the combustion of soy methyl ester and palm methyl ester, predicting trends in emissions like NOx, HC, and CO. wisc.edu

| Focus of Study | Computational Approach | Significant Findings |

| High-temperature decomposition of simple methyl esters | Shock tube experiments coupled with detailed kinetic modeling. researchgate.net | Existing models can underpredict CO2 yields; improved models show better agreement with experimental data. researchgate.net |

| Combustion of biodiesel in engines | Development of comprehensive models in KIVA3v-R2 code with surrogate fuels. wisc.edu | Models can predict performance and emissions for different biodiesel blends and compositions. wisc.edu |

| General biodiesel combustion | Use of surrogate fuels like methyl butanoate to simplify complex reaction schemes. iitm.ac.in | Surrogate approach is necessary to manage the complexity of long-chain methyl ester kinetics. iitm.ac.in |

Machine Learning Applications in Property Prediction and Material Science

Machine learning (ML) has become a powerful tool for predicting the properties of chemical compounds and materials, offering a data-driven alternative to more computationally intensive methods. For this compound and related compounds, ML models can predict various physicochemical properties and optimize production processes.

ML techniques, such as Artificial Neural Networks (ANNs), have been widely applied to predict the properties of biodiesel, which is composed of fatty acid methyl esters. acs.org These models can predict properties like density, viscosity, cetane number, and purity based on process parameters such as catalyst loading, temperature, and reaction time. acs.orgresearchgate.net For example, a three-layer back-propagation neural network was successfully used to predict the density of palm oil-based methyl ester biodiesel with high accuracy. docsdrive.com

Deep learning neural networks have also been employed to model the yield of methyl esters in transesterification reactions. acs.org More advanced models, such as multi-input multi-output (MIMO) ANNs, can simultaneously predict both the yield and key fuel properties, outperforming simpler models. acs.org

Beyond property prediction, ML is used to optimize biodiesel production. researchgate.net By modeling the influence of input variables like alcohol-to-oil molar ratio and catalyst concentration, ML algorithms can help identify the optimal conditions for maximizing biodiesel yield. researchgate.net These data-driven approaches are crucial for improving the efficiency and cost-effectiveness of biodiesel production. repec.org

| Machine Learning Model | Application | Predicted Properties/Outcomes |

| Artificial Neural Networks (ANN) | Prediction of biodiesel properties. acs.orgresearchgate.netdocsdrive.com | Density, viscosity, cetane number, purity, yield. acs.orgresearchgate.netdocsdrive.com |

| Deep Learning Neural Networks | Modeling of biofuel production. acs.org | Yield of methyl esters. acs.org |

| Multi-Input Multi-Output (MIMO) ANN | Simultaneous prediction of biodiesel yield and properties. acs.org | Biodiesel yield, cetane number, kinematic viscosity, purity. acs.org |

| XGBoost | Prediction of Iodine Value (IV) of biodiesel. repec.org | Iodine Value based on FAME distribution. repec.org |

Density Functional Theory (DFT) in Catalysis Research

Density Functional Theory (DFT) is a cornerstone of computational catalysis research, providing fundamental insights into the electronic structure and reactivity of catalysts and reactants. For reactions involving this compound, DFT can be used to elucidate reaction mechanisms, determine reaction energetics, and design more efficient catalysts.

DFT calculations have been instrumental in studying the transesterification of triglycerides to produce biodiesel (fatty acid methyl esters). mdpi.com For example, a study on a single Na-atom-doped graphitic carbon nitride (g-C3N4) catalyst used DFT to examine its catalytic activity. mdpi.com The calculations revealed that the Na-doping significantly lowered the activation barrier for the rate-limiting step (the dissociation of methanol), thereby enhancing the catalyst's productivity. mdpi.com

In the context of acid-catalyzed esterification and hydrolysis, DFT has been used to calculate the activation energies for the protonation of carboxylic acids and their methyl esters. rsc.org These calculations have helped to resolve long-standing questions about the reaction mechanism, showing that while carbonyl-oxygen protonation is kinetically favored, it is the less favorable hydroxyl- or alkyl-oxygen protonation that leads to the formation of the key acylium ion intermediate. rsc.org

DFT is also employed to study the role of promoter molecules in catalytic reactions. For the dehydration of methanol (B129727) to dimethyl ether in H-ZSM-5 zeolite, multilevel quantum methods combining DFT with higher-level theories have been used to explore the mechanism in the presence of methyl ester promoters. rsc.org These studies have shown that the promoters facilitate the reaction via an associative mechanism with lower energy barriers. rsc.org

| Catalytic System | DFT Application | Key Mechanistic Insights |

| Na-doped g-C3N4 catalyst for biodiesel production | Calculation of reaction energetics and barriers for transesterification. mdpi.com | Na-doping lowers the activation barrier of the rate-limiting step, enhancing catalytic activity. mdpi.com |

| Acid-catalyzed esterification/hydrolysis | Calculation of activation energies for protonation of methyl esters. rsc.org | Revealed the dual role and relative ease of protonation at different oxygen sites. rsc.org |

| Dehydration of methanol in H-ZSM-5 with methyl ester promoters | Exploration of associative and dissociative reaction mechanisms. rsc.org | Promoters enable a lower-energy associative pathway for the reaction. rsc.org |

| Dehydrogenation of methylcyclohexane (B89554) on Pt(111) | Study of adsorption properties and reaction pathways. researchgate.net | The first dehydrogenation step has the highest energy barrier and is likely the rate-determining step. researchgate.net |

Research Applications and Emerging Roles of Dda Methyl Ester

As a Precursor in Green Chemical Synthesis

DDA methyl ester, or dodecanedioic acid methyl ester, is gaining prominence as a versatile precursor in the development of more sustainable and environmentally friendly chemical processes. Its utility spans the production of valuable chemicals and novel bio-based materials.

Production of Dicarboxylic Acids (e.g., Dodecanedioic Acid)

This compound serves as a key substrate in the bio-based production of dodecanedioic acid (DDA), a crucial monomer for high-performance polymers like nylon-6,12. researchgate.netnih.govoup.comataman-chemicals.com Traditional chemical synthesis of DDA often involves high energy consumption and the generation of costly by-products. researchgate.netnih.govoup.comataman-chemicals.com In contrast, biotechnological routes using microorganisms such as Candida tropicalis offer a more sustainable alternative. researchgate.netnih.govoup.com

In these biotransformation processes, this compound, which can be derived from renewable sources like coconut oil, is converted into DDA. researchgate.netnih.govoup.com Researchers have optimized these processes by modifying parameters like pH and substrate feeding strategies to achieve high yields of DDA. researchgate.netnih.govoup.com For instance, using Candida tropicalis, a final DDA concentration of 66 g/L has been achieved from dodecanoic acid methyl ester. researchgate.netnih.gov This approach avoids the use of petrochemical-based feedstocks and operates under milder conditions, aligning with the principles of green chemistry. researchgate.netnih.govoup.com The use of the methyl ester of lauric acid is also advantageous as it circumvents the antimicrobial activity of lauric acid itself, which can be toxic to the microorganisms used in the bioconversion. researchgate.net

Table 1: Biotransformation of this compound to Dodecanedioic Acid

| Microorganism | Substrate | Product | Yield | Reference |

| Candida tropicalis | Dodecanoic acid methyl ester | Dodecanedioic acid (DDA) | 66 g/L | researchgate.netnih.gov |

| Candida viswanathii | Dodecanoic acid methyl ester | Dodecanedioic acid (DDA) | 92.5 g/L | researchgate.net |

Synthesis of ω-Amino Fatty Acids

This compound is also a valuable precursor in the synthesis of ω-amino fatty acids, which are important monomers for the production of plastics like Nylon 12. researchgate.netresearchgate.netresearchgate.net The biosynthesis of these bifunctional molecules from renewable feedstocks presents an attractive alternative to petroleum-based chemical synthesis. researchgate.netresearchgate.net

Multi-enzyme cascade reactions are being developed to convert dodecanoic acid and its esters, like this compound, into ω-aminododecanoic acid (ω-AmDDA). researchgate.netsciepublish.com These complex biological systems can involve a series of enzymes, including monooxygenases, alcohol dehydrogenases, and ω-transaminases, often housed within engineered microorganisms like Escherichia coli. researchgate.net Research has focused on optimizing these pathways to improve yield and efficiency. For example, the biotransformation of dodecanoic acid to ω-AmDDA has been reported, with efforts to enhance product titers by optimizing the enzymatic cascade and the host organism's metabolic pathways. sciepublish.com

Development of Bio-Based Polymers and Materials (e.g., Epoxy Resins)

The versatility of this compound extends to the creation of sustainable bio-based polymers and materials, including epoxy resins. mdpi.comnih.gov Fatty acid methyl esters (FAMEs), including those derived from sources like algae, are being investigated as renewable feedstocks for the synthesis of bio-based epoxy resins. mdpi.comnih.gov

The process typically involves the epoxidation of the unsaturated fatty acid methyl esters. mdpi.comnih.gov These epoxidized FAMEs can then be blended with conventional epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), to create more sustainable materials. mdpi.comnih.gov Research has shown that these bio-based epoxy blends can exhibit desirable properties, and their performance can be tailored by adjusting the formulation. mdpi.com For example, a study on epoxidized FAMEs from Chlorella vulgaris demonstrated their potential to partially replace petroleum-based epoxy resins, resulting in more ductile materials. mdpi.com This application of this compound and other FAMEs contributes to the development of greener alternatives in the plastics and coatings industries. pcimag.comglobenewswire.com

Use as a Research Reagent and Substrate in Organic Synthesis

This compound is a valuable tool for chemists in the laboratory, serving as both a research reagent and a versatile substrate in a variety of organic synthesis applications. organic-chemistry.org Its chemical structure allows for a range of transformations, making it a useful building block for more complex molecules.

In organic synthesis, methyl esters are common intermediates due to their stability and the relative ease with which they can be converted into other functional groups. organic-chemistry.org this compound, with its long aliphatic chain, can be a starting point for creating molecules with specific properties. For example, its ester group can undergo hydrolysis to yield the corresponding carboxylic acid or be reduced to an alcohol. The chlorinated aryl groups present in some this compound derivatives enable cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures. vulcanchem.com

Furthermore, the methyl ester functionality itself can be introduced into molecules using various methods, some of which are becoming more environmentally friendly. organic-chemistry.org For instance, dimethyl carbonate is being used as a greener alternative to traditional methylating agents. organic-chemistry.org The study of reactions involving this compound and similar compounds contributes to the broader understanding and development of new synthetic methodologies in organic chemistry.

Contributions to Fundamental Biochemical Research

This compound and related fatty acid methyl esters (FAMEs) play a significant role in fundamental biochemical research, particularly in studies of metabolism and enzymology. lyellcollection.orgconcawe.eu As derivatives of naturally occurring fatty acids, these compounds can be used to probe and understand various biological pathways. lyellcollection.org

A wide array of microorganisms possess the enzymatic machinery to metabolize fatty acids and their esters. lyellcollection.orgconcawe.eu Studying the bioconversion of this compound by organisms like Candida tropicalis not only has practical applications in green chemistry but also provides insights into the enzymes involved in fatty acid oxidation, such as those from the cytochrome P450 family. researchgate.netnih.gov

Moreover, FAMEs are integral to the study of biodiesel and its environmental fate. lyellcollection.orgconcawe.eu Research into the biodegradation of FAMEs under different environmental conditions (aerobic and anaerobic) helps to elucidate the metabolic capabilities of various microbial communities and the enzymatic pathways they employ. lyellcollection.org This fundamental knowledge is crucial for assessing the environmental impact of biofuels and developing strategies for bioremediation.

Environmental and Industrial Process Research Applications

The applications of this compound in environmental and industrial process research are closely linked to its role in green chemistry and its presence in biofuels. researchgate.netnih.govoup.comlyellcollection.orgconcawe.eu

In industrial process research, a key focus is the development of sustainable and cost-effective methods for producing valuable chemicals. The biotransformation of this compound into dodecanedioic acid is a prime example of this, offering a greener alternative to traditional chemical manufacturing. researchgate.netnih.govoup.com This research involves optimizing fermentation conditions, developing more efficient microbial strains, and improving downstream processing to make the bio-based production route economically competitive. researchgate.net

From an environmental perspective, this compound is a component of biodiesel, and its fate and behavior in the environment are of significant interest. lyellcollection.orgconcawe.eu Research in this area investigates the natural attenuation of FAMEs in soil and groundwater. lyellcollection.org Studies have shown that FAMEs are generally readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org Understanding the rates and mechanisms of this biodegradation is essential for predicting the environmental impact of biodiesel spills and for developing effective remediation strategies. This research helps to ensure that the shift towards renewable fuels is environmentally responsible.

Advanced Biofuel Component Research (focus on chemical aspects)

Dodecanedioic acid methyl ester (this compound), also known as dimethyl dodecanedioate (B1236620), is a long-chain dicarboxylic acid ester emerging as a molecule of interest in advanced biofuel research. Unlike traditional biodiesel, which consists of a mixture of fatty acid methyl esters (FAMEs) derived from triglycerides, this compound is a singular, well-defined diester. google.comresearchgate.net Its investigation in the context of biofuels is driven by its potential for synthesis from renewable resources and its distinct chemical properties, which could address some of the limitations of conventional FAMEs. nih.govnih.gov

The primary route to this compound involves the esterification of dodecanedioic acid (DDA) with methanol (B129727). Research has increasingly focused on producing the DDA precursor from sustainable feedstocks rather than the conventional petro-chemical route starting from butadiene. osti.govatamanchemicals.com Notable bio-based synthesis pathways include:

Biotransformation: The yeast Candida tropicalis has been effectively used to convert dodecanoic acid methyl ester, which can be sourced from plant oils like coconut oil, into DDA through a whole-cell biotransformation process. nih.gov Researchers have achieved final DDA concentrations of 66 g/L by optimizing process parameters such as pH and substrate feeding. nih.gov

Hydroesterification: A catalytic process known as hydroesterification can convert methyl 10-undecenoate, an oleochemical derivative, into dimethyl dodecanedioate with high regioselectivity. researchgate.net

Enzymatic Cascade: A multi-enzyme cascade has been designed to convert renewable linoleic acid into DDA, presenting a novel biosynthetic pathway. nih.gov

These advancements in biotechnology and catalysis offer a pathway to a fully bio-based this compound. osti.gov

From a chemical standpoint, this compound possesses several properties relevant to its potential application as a biofuel component. As a fully saturated molecule, it offers high oxidative stability, a significant advantage over the unsaturated and polyunsaturated FAMEs common in plant-oil-based biodiesel, which are prone to degradation and polymerization that can lead to engine deposits. nih.gov However, its symmetrical, long-chain structure results in a relatively high melting point, making it a solid at room temperature, which poses a challenge for its use as a standalone fuel, particularly in colder climates.

Below is a table summarizing key chemical properties of this compound.

| Property | Value | Significance in Biofuels |

|---|---|---|

| Synonym | Dimethyl dodecanedioate | Standard chemical name. |

| Molecular Formula | C₁₄H₂₆O₄ | Indicates a high degree of saturation and oxygen content. cas.org |

| Molecular Weight | 258.35 g/mol | Relevant for combustion stoichiometry and blend calculations. cas.org |

| Melting Point | 27 - 32 °C | High melting point is a limitation for cold flow properties but may be advantageous in blends. cas.orgfishersci.com |

| Boiling Point | 187 - 188 °C (at atmospheric pressure) | Falls within the range of diesel fuel components. fishersci.com |

| Gross Heat of Combustion | 31.31 kJ/g | Lower than petroleum diesel due to oxygen content, but comparable to other esters. github.io High energy content is desirable for fuel efficiency. |

| Oxidative Stability | High (predicted) | As a saturated ester, it resists oxidation, enhancing fuel storage life and preventing gum formation. nih.gov |

Research into dicarboxylic acid esters has highlighted their potential role not just as fuel molecules but also as performance-enhancing additives. While this compound's high melting point is a drawback, studies on similar long-chain dicarboxylate esters have shown their effectiveness as pour point depressants (PPDs) for biodiesel. ijcce.ac.ir The introduction of such molecules can interfere with the formation of wax crystals at low temperatures, thereby improving the cold-flow properties of the fuel blend. For instance, dicarboxylate esters synthesized with branched alcohols have demonstrated exceptionally low pour points, suggesting that structural modification of DDA esters could yield valuable blendstocks. researchgate.net

The table below summarizes detailed research findings pertinent to the chemical aspects of this compound and its precursors in biofuel applications.

| Research Focus | Key Findings | Source |

|---|---|---|

| Synthesis from Plant Oil Derivatives | Candida tropicalis successfully converted dodecanoic acid methyl ester to dodecanedioic acid (DDA) with a final concentration of 66 g/L in a bioreactor. | nih.gov |

| Synthesis from Oleochemicals | The hydroesterification of renewable methyl 10-undecenoate yields dimethyl dodecanedioate with up to 94% regioselectivity to the desired linear product. | researchgate.net |

| Combustion Properties | The experimental gross heat of combustion for dimethyl dodecanedioate was measured at 31.31 kJ/g. The presence of oxygen in the ester structure reduces the heat of combustion compared to pure hydrocarbons. | github.io |

| Application as a Pour Point Depressant | Diesters synthesized from dodecanedioic acid and various alcohols are being investigated as environmentally friendly pour point depressants to improve the cold flow properties of palm biodiesel. | ijcce.ac.ir |

Q & A

Q. Advanced

- Signal-to-noise (S/N) ratios ("larger-the-better") quantify variability, with higher ratios indicating robustness .

- Analysis of variance (ANOVA) isolates parameter contributions. For instance, catalyst concentration accounted for 77.58% of yield variance in a Taguchi-designed study, overshadowing temperature (12.3%) and catalyst type (8.4%) .

- Replication studies (3+ trials per condition) and MSD (mean squared deviation) calculations validate theoretical vs. experimental discrepancies .

How does orthogonal array design reduce experimental workload in optimization?

Advanced

Orthogonal arrays (e.g., L9 in Taguchi design) test multiple parameters at varying levels without full factorial experimentation. For example, evaluating 4 parameters at 3 levels each would require 81 trials conventionally but only 9 using L9 arrays. This method identified optimal rapeseed methyl ester conditions with 9 trials, demonstrating efficiency .

What are best practices for documenting methyl ester synthesis protocols?

Q. Basic

- Methods section : Specify equipment (e.g., reactor type), reagent sources (e.g., Sigma-Aldrich KOH), and procedural details (mixing speed, heating duration) .

- Supplementary materials : Include raw GC-MS chromatograms, NMR spectra, and titration curves .

- Ethical data management : Adhere to FORCE11 citation principles, ensuring datasets are archived with metadata (e.g., DOI, experimental conditions) .

How do catalyst variations affect FAME profiles, and what analytical methods are suitable?

Q. Advanced

- Base catalysts (KOH/NaOH) accelerate transesterification but require low FFA feedstocks. Acid catalysts tolerate high FFA but require longer reaction times .

- GC-MS resolves FAME composition shifts (e.g., C16:0 vs. C18:1 dominance) .

- FTIR monitors ester carbonyl peaks (~1740 cm) to track reaction progress .

How to address theoretical-experimental yield gaps in methyl ester synthesis?

Q. Advanced

- Diagnostic checks : Verify alcohol evaporation losses, unreacted triglycerides (via HPLC), or catalyst deactivation (e.g., soap formation in basic conditions) .

- S/N ratio analysis : Recalculate MSD using , where = experimental yield, to identify outliers .

What meta-analysis strategies apply to methyl ester production data?

Q. Advanced

- Data harmonization : Extract studies with consistent parameters (e.g., methanol-to-oil ratio, homogeneous catalysts) .

- Statistical tools : Use R or Python for heterogeneity testing (Cochran’s Q) and effect size calculation (Hedges’ g) .

How to ethically manage and publish methyl ester research data?

Q. Basic

- Data management plans (DMPs) : Detail storage (e.g., institutional repositories), access protocols, and retention periods (10+ years recommended) .

- Citation standards : Follow FORCE11 guidelines, embedding dataset DOIs in publications .

How to control feedstock variability in biodiesel blend studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.